molecular formula C10H13NO5S B5632716 Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate

Cat. No.: B5632716
M. Wt: 259.28 g/mol
InChI Key: GCWTVZKDBPLSKR-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate is an organic compound with the molecular formula C10H13NO5S. It is a derivative of glycine, where the amino group is substituted with a 4-methoxyphenylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate typically involves the reaction of glycine methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative .

Scientific Research Applications

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and sulfonylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-15-8-3-5-9(6-4-8)17(13,14)11-7-10(12)16-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWTVZKDBPLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 12.5 g (0.1 mol) of glycine, methyl ester hydrochloride in 120 ml of CH2Cl2, cooled in an ice bath was added 41.7 ml (0.3 mol) of triethylamine, followed by the dropwise addition of a solution of 20.65 g (0.1 mol) of 4-methoxy-benzenesulfonyl chloride in 40 ml of CH2Cl2. The mixture was stirred at room temperature overnight and poured into water. The organic layer was separated and washed with 2 N citric acid, H2O, 1 N NaHCO3, brine and dried with Na2SO4. The solvent was removed under vacuum to give 24.6 g of residue which was triturated with ethyl acetate to give 19.9 g of crystals, m.p. 59°-61° C. Anal. for C10H13NSO5: Calc'd: C, 46.3; H, 5.1; N, 5.4; Found: C, 46.2; H, 5.0; N, 5.2.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
41.7 mL
Type
reactant
Reaction Step Two
Quantity
20.65 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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